molecular formula C10H7ClFN B3021412 2-Chloro-7-fluoro-4-methylquinoline CAS No. 271241-25-9

2-Chloro-7-fluoro-4-methylquinoline

Cat. No.: B3021412
CAS No.: 271241-25-9
M. Wt: 195.62
InChI Key: CNCKWJPUEAAFAY-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoro-4-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from aniline derivatives, the compound can be synthesized via a series of reactions involving halogenation and cyclization . Another method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoro-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .

Scientific Research Applications

2-Chloro-7-fluoro-4-methylquinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylquinoline
  • 7-Fluoro-4-methylquinoline
  • 2-Chloro-7-fluoroquinoline

Uniqueness

2-Chloro-7-fluoro-4-methylquinoline is unique due to the combined presence of chlorine, fluorine, and a methyl group on the quinoline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-chloro-7-fluoro-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCKWJPUEAAFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654292
Record name 2-Chloro-7-fluoro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271241-25-9
Record name 2-Chloro-7-fluoro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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